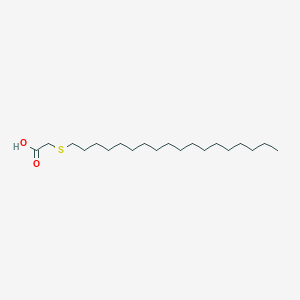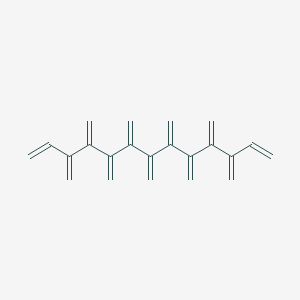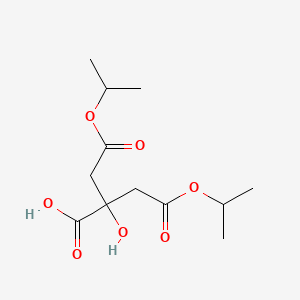
Acetic acid, (octadecylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (octadecylthio)-, is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetic acid moiety attached to an octadecylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (octadecylthio)-, typically involves the reaction of octadecylthiol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride or acetic acid formed during the reaction. The general reaction scheme is as follows: [ \text{CH}3\text{COCl} + \text{C}{18}\text{H}{37}\text{SH} \rightarrow \text{CH}3\text{COSC}{18}\text{H}{37} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of acetic acid, (octadecylthio)-, can be achieved through the carbonylation of methanol in the presence of a catalyst such as rhodium or iridium.
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid, (octadecylthio)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Amides and esters.
Applications De Recherche Scientifique
Acetic acid, (octadecylthio)-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the production of lubricants, emulsifiers, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of acetic acid, (octadecylthio)-, involves its interaction with cellular membranes and proteins. The octadecylthio group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of cellular processes and the inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Acetic acid: A simpler carboxylic acid with a wide range of applications.
Octadecylthiol: A thiol compound with similar hydrophobic properties.
Acetic anhydride: Used in similar synthetic reactions.
Uniqueness: Acetic acid, (octadecylthio)-, is unique due to its combination of a hydrophilic acetic acid moiety and a hydrophobic octadecylthio group. This dual nature allows it to interact with both aqueous and lipid environments, making it versatile in various applications .
Propriétés
Numéro CAS |
103808-51-1 |
|---|---|
Formule moléculaire |
C20H40O2S |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
2-octadecylsulfanylacetic acid |
InChI |
InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(21)22/h2-19H2,1H3,(H,21,22) |
Clé InChI |
YNGUXAKJEVGKCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)

![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)




![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)


![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
